

(E)-1,4-Dibromobut-2-ene-d6 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-1,4-Dibromobut-2-ene-d6

Cat. No.: B12304533

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **(E)-1,4-Dibromobut-2-ene-d6**

Introduction

(E)-1,4-Dibromobut-2-ene-d6 is the deuterium-labeled form of (E)-1,4-Dibromobut-2-ene.^[1] As a stable isotope-labeled compound, it serves as a valuable tool in various scientific disciplines, particularly in drug development and metabolic research.^[1] The substitution of hydrogen with deuterium, a heavy isotope, allows for its use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and analytical methodologies related to **(E)-1,4-Dibromobut-2-ene-d6** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of **(E)-1,4-Dibromobut-2-ene-d6** are summarized in the table below. It is important to note that while some experimental data is available for its non-deuterated counterpart, (E)-1,4-Dibromobut-2-ene (CAS: 821-06-7), the properties of the deuterated compound are expected to be very similar.

Property	Value	Source
IUPAC Name	(E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene	[2]
Synonyms	trans-1,4-Dibromo-2-butene-d6	[2]
CAS Number	118886-18-3	[2]
Molecular Formula	C ₄ D ₆ Br ₂	[2]
Molecular Weight	219.94 g/mol	[1][2]
Appearance	White crystalline solid	[3]
Melting Point	48-51 °C (for non-deuterated analog)	[4][5][6]
Boiling Point	205 °C (for non-deuterated analog)	[4][5][7]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and chloroform.[8]	[8]
Stability	Light sensitive.[5]	[5]
Reactivity	Incompatible with strong oxidizers and strong bases.[4]	[4]

Spectroscopic Data

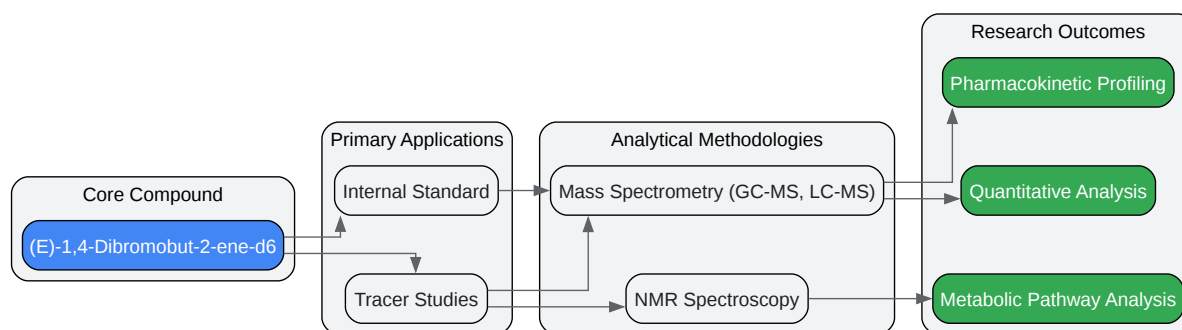
Spectroscopic analysis is crucial for the identification and quantification of **(E)-1,4-Dibromobut-2-ene-d6**. While specific spectra for the d6 variant are not widely published, the expected characteristics can be inferred from the data available for the non-deuterated analog and the known effects of deuteration.

Spectroscopic Technique	Data for (E)-1,4-Dibromobut-2-ene (Non-deuterated)	Expected Changes for (E)-1,4-Dibromobut-2-ene-d6
^1H NMR	Spectra available, showing characteristic peaks for vinylic and allylic protons.[9]	The absence of signals in the proton NMR spectrum is the most significant change, confirming the high degree of deuteration. Residual proton signals would indicate incomplete labeling.
^{13}C NMR	Spectra available for similar compounds.[10][11]	Carbon signals will couple to deuterium, resulting in multiplets instead of singlets (or doublets if coupled to a single proton). The chemical shifts will be very similar.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the mass of the non-deuterated compound (213.90 g/mol).[9]	The molecular ion peak will be shifted to a higher mass-to-charge ratio, corresponding to the mass of the deuterated compound (219.94 g/mol).[2]
Infrared (IR) Spectroscopy	FT-IR spectra are available.[3][12] The C=C stretch for trans alkenes is typically in the 1680-1660 cm^{-1} region, and the C-H wag is around 965 cm^{-1} .[13]	The C-D stretching and bending vibrations will appear at lower frequencies (approximately 2100-2200 cm^{-1} for C-D stretch) compared to C-H vibrations (around 3000 cm^{-1}) due to the increased reduced mass.

Applications in Research and Drug Development

The primary utility of **(E)-1,4-Dibromobut-2-ene-d6** lies in its application as an internal standard and a tracer in metabolic studies. Deuteration can influence the pharmacokinetic and

metabolic profiles of drug candidates, a phenomenon that is actively studied in drug development.[1][14]



[Click to download full resolution via product page](#)

Caption: Logical flow of applications for **(E)-1,4-Dibromobut-2-ene-d6**.

Experimental Protocols

Synthesis

While a specific, detailed protocol for **(E)-1,4-Dibromobut-2-ene-d6** is not readily available in the provided search results, a general synthetic route can be inferred from the preparation of its non-deuterated analog. The synthesis would likely involve the bromination of a deuterated precursor.

Inferred Synthetic Protocol:

- Starting Material: But-2-yne-d6 or Butadiene-d6.
- Reaction: The deuterated starting material is dissolved in a suitable solvent, such as dichloromethane.

- Bromination: The solution is cooled (e.g., to -10 to 10 °C), and liquid bromine is added dropwise.
- Workup: The reaction mixture is then processed to isolate the crude product.
- Purification: The crude **(E)-1,4-Dibromobut-2-ene-d6** is purified, typically by recrystallization or chromatography, to yield the final product.

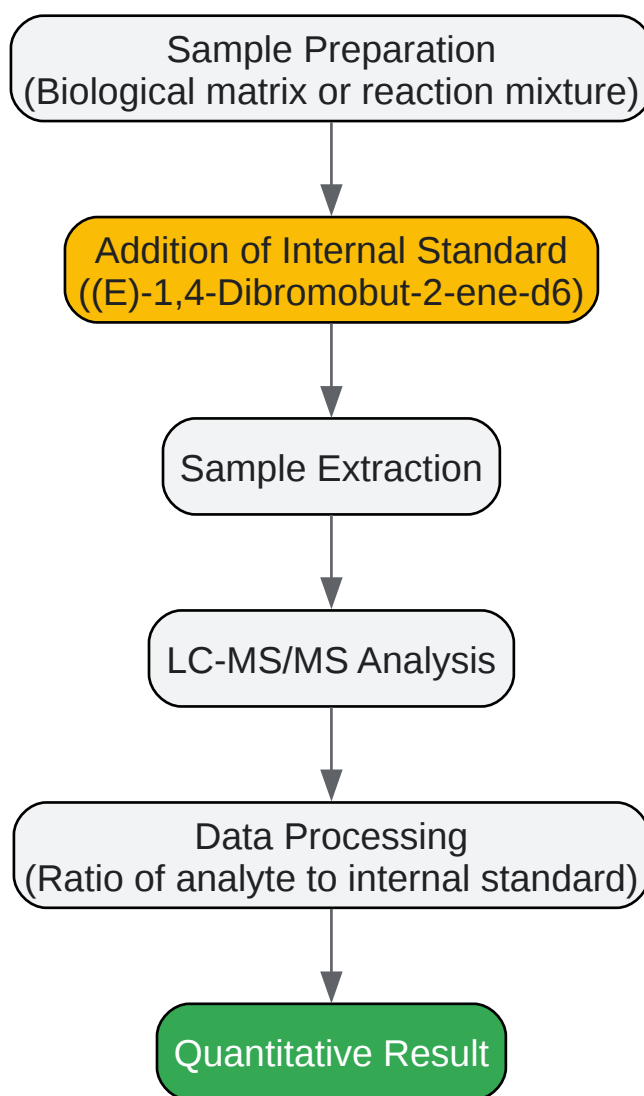
The non-deuterated compound is a known intermediate in the synthesis of pharmaceuticals like Aliskiren.[5] Therefore, the deuterated version can be used to produce deuterated Aliskiren for research.

Analytical Methodology: HPLC

(E)-1,4-Dibromobut-2-ene can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[15] This method is suitable for the deuterated analog as well.

HPLC Conditions:

- Column: Newcrom R1 or a similar reverse-phase column.[15]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. For mass spectrometry detection, a volatile modifier such as formic acid should be used instead.[15]
- Detection: UV-Vis or Mass Spectrometry (MS).
- Application: This method is scalable and can be used for purity assessment and for isolating impurities in preparative separations. It is also suitable for pharmacokinetic studies.[15]



[Click to download full resolution via product page](#)

Caption: Workflow for use as an internal standard in quantitative analysis.

Safety and Handling

The non-deuterated analog, (E)-1,4-Dibromobut-2-ene, is classified as toxic if swallowed or inhaled and causes burns.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, and eye/face protection, in a well-ventilated area or fume hood.[5] It should be stored in a cool, dry place, away from light, strong oxidizing agents, and strong bases.[4][8]

Conclusion

(E)-1,4-Dibromobut-2-ene-d6 is a crucial tool for researchers in chemistry and drug development. Its primary value is as an internal standard for accurate quantification and as a tracer for elucidating metabolic pathways and pharmacokinetic profiles. Understanding its chemical properties, reactivity, and appropriate analytical methods is key to its effective utilization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-1,4-Dibromo-2-butene-d6 | C4H6Br2 | CID 12216767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. (E)-1,4-Dibromobut-2-ene, CAS 821-06-7, High Purity Industrial Grade Liquid at Attractive Prices [jigspharma.com]
- 9. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (E)-1,4-Dibromobut-2-ene(821-06-7)FT-IR [m.chemicalbook.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]

- To cite this document: BenchChem. [(E)-1,4-Dibromobut-2-ene-d6 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12304533#e-1-4-dibromobut-2-ene-d6-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com